N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide
Description
N-[(2,5-Dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a propanamide side chain and a 2,5-dimethoxybenzyl group. The propanamide linker provides flexibility, enabling conformational adaptability. This compound’s structural complexity positions it as a candidate for targeting enzymes or receptors involved in inflammatory or oncological pathways, though specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-15-7-8-18(30-2)14(11-15)12-23-19(27)9-10-26-13-24-20-16-5-3-4-6-17(16)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPQWYRXAYUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core through a cyclization reaction. This is followed by the introduction of the dimethoxyphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit enzyme activity or alter receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Pyrimidoindole Isomers
N-(2,4-Difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide ()
- Core: Pyrimido[5,4-b]indole (same as target compound).
- Substituents: 2,4-Difluorobenzyl (vs. 2,5-dimethoxybenzyl) and 8-methyl on the indole.
- Molecular Formula: C₂₁H₁₈F₂N₄O₂.
- Molecular Weight: 396.397 g/mol.
- Key Differences: Fluorine substituents increase electronegativity and may alter bioavailability compared to methoxy groups .
- N-{4-[(3-Methoxyphenyl)(methyl)amino]-9H-pyrimido[4,5-b]indol-2-yl}-2,2-dimethylpropanamide () Core: Pyrimido[4,5-b]indole (isomeric shift in fused ring positions). Substituents: 3-Methoxy-N-methylaniline and tert-butyl amide. Melting Point: 288.5–289.4 °C (indicative of high thermal stability). Implications: Isomeric differences may affect binding modes in biological targets .
Substituent Variations on the Aromatic Ring
Methoxy vs. Halogen Substituents
- N-(4-(N-(2,5-Dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide () Substituents: 2,5-Dimethoxyphenyl linked via sulfamoyl and p-tolyloxy groups. Melting Point: 145°C (lower than pyrimidoindole analogs, suggesting reduced crystallinity).
Propanamide Linker Modifications
- (Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
Key Research Findings and Implications
Fluorine Substituents (): Improve metabolic stability and electronegativity, favoring interactions with polar enzyme pockets.
Core Heterocycle Impact:
- Pyrimido[5,4-b]indole (Target) vs. Pyrimido[4,5-b]indole (): Isomeric differences may alter π-stacking or hydrogen-bonding capabilities in drug-receptor interactions .
Synthetic Challenges:
- Low yields in complex analogs (e.g., 12% in ) highlight the need for optimized coupling strategies .
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a pyrimido[5,4-b]indole core combined with a 2,5-dimethoxyphenyl moiety. Its molecular formula is with a molecular weight of 420.46 g/mol. The structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole moiety in the compound is known for binding affinity to multiple targets involved in cell signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits antitumor activity across various cancer cell lines. For example:
- In vitro studies have shown significant cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
This compound has also been tested for antimicrobial properties:
- It demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) have been determined for various strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Xia et al. (2022) | Compound showed significant cytotoxicity with IC50 values of 30 µM against A549 cells. |
| Fan et al. (2021) | Induced autophagy in MCF7 cells without apoptosis at concentrations below 50 µM. |
| Zhang et al. (2020) | Demonstrated potent antibacterial activity with MIC values ranging from 10 to 20 µg/mL against E. coli and S. aureus. |
Toxicity Profile
Toxicological assessments indicate that this compound exhibits low toxicity levels in vitro:
- Hemolytic assays reveal minimal hemolysis at concentrations up to 200 µM.
- Further studies are necessary to evaluate long-term effects and safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
